3-phenacyl-UDP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

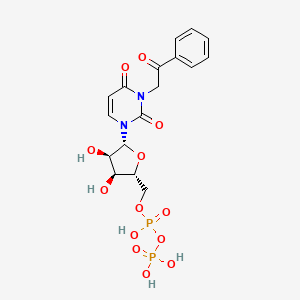

3-Phenacyl-UDP is a synthetic uridine diphosphate (UDP) derivative modified at the N3 position of the uracil ring with a phenacyl group . This structural modification confers high potency and selectivity for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory and immune responses. The compound exhibits an EC50 of 70 nM at the P2Y6 receptor, making it significantly more potent than native UDP (EC50 ≈ 150 nM) . Functionally, this compound activates P2Y6-mediated signaling pathways, including phospholipase C (PLC) activation, intracellular calcium mobilization, and mitogen-activated protein kinase (MAPK) phosphorylation, which are critical for processes such as microglial activation and astrocyte apoptosis . Its selectivity and potency have established it as a valuable pharmacological tool for studying P2Y6 receptor biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenacyl-uridine-5’-diphosphate typically involves the following steps:

Starting Materials: The synthesis begins with uridine, a naturally occurring nucleoside.

Phenacylation: Uridine is reacted with phenacyl bromide in the presence of a base such as sodium hydride to introduce the phenacyl group.

Phosphorylation: The phenacylated uridine is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like triethylamine to form the diphosphate ester.

Industrial Production Methods

Industrial production of 3-phenacyl-uridine-5’-diphosphate follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

Batch Processing: Utilizing large reactors to handle the phenacylation and phosphorylation reactions.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Quality Control: Ensuring the product meets purity standards through rigorous testing, including HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Structural and Chemical Profile

3-Phenacyl-UDP (PubChem CID: 11994011) has the molecular formula C₁₇H₂₀N₂O₁₃P₂ and a molecular weight of 522.3 g/mol . The compound features a uridine diphosphate backbone modified at the 3-position with a phenacyl group (-COCH₂Ph), enhancing its receptor specificity .

Key structural attributes :

-

Pyrophosphate group linked to ribose.

-

Uracil base with a phenacyl substitution at the 3-position.

-

High polarity due to phosphate groups, influencing its solubility and membrane permeability .

Receptor Activation and Biochemical Interactions

This compound is a potent and selective agonist of the P2Y₆ receptor , with an EC₅₀ of 70 nM in human astrocytoma cells . Its interactions are characterized by:

P2Y₆ Receptor Binding

-

Selectivity : Exhibits >100-fold selectivity over the P2Y₁₄ receptor .

-

Mechanism : Binds to the orthosteric site of P2Y₆, triggering Gₐq-mediated phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP₃) production .

| Receptor | EC₅₀ (μM) | Functional Response |

|---|---|---|

| P2Y₆ | 0.07 ± 0.006 | PLC activation, Ca²⁺ mobilization |

| P2Y₁₄ | Inactive | No detectable response |

Downstream Signaling Pathways

This compound induces multiple intracellular effects via P2Y₆ activation:

Calcium Signaling

-

Triggers transient Ca²⁺ release from endoplasmic reticulum stores, peaking within seconds .

-

Pertussis toxin (PTX)-insensitive, confirming Gₐq/PLC coupling .

MAP Kinase Activation

-

Prolonged exposure leads to ERK1/2 and p38 phosphorylation , promoting cell proliferation and inflammatory responses .

Actin Polymerization

-

In microglia, this compound induces peripheral actin aggregation within 3 minutes, mediated by vasodilator-stimulated phosphoprotein (VASP) phosphorylation at Ser157 .

Functional Comparisons with Natural Agonists

This compound outperforms endogenous agonists like UDP in potency and specificity:

| Agonist | EC₅₀ (P2Y₆) | Key Advantage |

|---|---|---|

| UDP | 0.30 ± 0.06 μM | Natural ligand |

| This compound | 0.07 ± 0.006 μM | Enhanced potency |

| MRS2690 (2-thio-UDP) | 8.1 nM | Highest known potency |

Vasoconstrictive Effects

In vascular studies, this compound causes concentration-dependent vasoconstriction in Entpd1−/− aortic rings (EC₅₀ = 22.8 ± 12.4 μM) . Antagonists like RB-2 and suramin block this effect, confirming P2Y₆ mediation .

Synthetic and Pharmacological Relevance

Scientific Research Applications

Pharmacological Applications

3-Phenacyl-UDP is primarily recognized for its role as a selective agonist for the P2Y6 receptor, a member of the purinergic receptor family. Research indicates that 3P-UDP can significantly influence intracellular signaling pathways, particularly those related to inflammation and vasoconstriction.

Inflammatory Response Modulation

Studies have shown that 3P-UDP enhances pro-inflammatory responses in various cell types. For instance, in experiments involving human cells, incubation with 3P-UDP resulted in increased intracellular calcium levels and subsequent release of interleukin-8 (IL-8), a key cytokine involved in inflammation . This property makes 3P-UDP a valuable tool for investigating inflammatory processes and potential therapeutic targets for inflammatory diseases.

Vascular Effects

In cardiovascular research, 3P-UDP has been demonstrated to induce vasoconstriction through its action on the P2Y6 receptor. A study reported an effective concentration (EC50) of approximately 22.8 µM for 3P-UDP in inducing vasoconstriction in aortic rings from Entpd1−/− mice . This finding highlights its potential role in regulating vascular tone and blood pressure.

Biochemical Applications

The ability of 3P-UDP to act as a substrate or modulator in biochemical reactions further expands its utility.

Substrate for Glycosyltransferases

Research indicates that UDP-glycosyltransferases (UGTs), which are crucial for the glycosylation of various compounds, can utilize 3P-UDP as a substrate. This application is particularly relevant in the synthesis of triterpenoid glycosides, where UGTs facilitate the attachment of sugar moieties to enhance the bioactivity of these compounds . The engineering of UGTs to improve their specificity for compounds like 3P-UDP can lead to more efficient biocatalytic processes.

In Vivo Studies on Inflammation

A notable case study involved the administration of 3P-UDP in mouse models to evaluate its effects on inflammation induced by monosodium urate crystals. The study demonstrated significant cellular infiltration into the peritoneal cavity, suggesting that 3P-UDP plays a critical role in modulating immune responses .

Vasoconstriction Mechanisms

Another study explored the mechanisms by which 3P-UDP induces vasoconstriction through phospholipase C activation in cells expressing the P2Y6 receptor. The findings indicated that 3P-UDP's potency could be enhanced through structural modifications, suggesting avenues for developing more effective pharmacological agents targeting vascular disorders .

Comparative Data Table

The following table summarizes key findings regarding the efficacy of various nucleotides, including 3P-UDP, in activating P2Y6 receptors:

| Nucleotide | EC50 (µM) | Effect |

|---|---|---|

| UTP | 1.06 ± 0.64 | Moderate vasoconstriction |

| UDP | 1.76 ± 0.94 | Moderate vasoconstriction |

| This compound | 22.8 ± 12.4 | Strong vasoconstriction |

| ATPγS | >200 | Weak response |

| ADPβS | >200 | Weak response |

Mechanism of Action

3-Phenacyl-uridine-5’-diphosphate exerts its effects primarily through activation of P2Y6 receptors. These receptors are G-protein-coupled receptors that, upon activation, initiate a cascade of intracellular signaling pathways. This includes the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn release calcium ions from intracellular stores and activate protein kinase C (PKC). These signaling events result in various cellular responses, including modulation of immune cell activity and induction of apoptosis in certain cell types.

Comparison with Similar Compounds

The pharmacological profile of 3-phenacyl-UDP is best understood in comparison to structurally related UDP derivatives and agonists targeting other P2Y receptor subtypes. Below is a detailed analysis:

Structural Analogues of UDP

Modifications to the uracil ring of UDP significantly alter receptor affinity and selectivity. Key analogues include:

ND = Not determined.

Selectivity Across P2Y Receptor Subtypes

This compound exhibits negligible activity at closely related receptors:

- P2Y14 Receptor : Inactive at concentrations up to 10 μM in RBL-2H3 mast cells, which express high levels of P2Y14 . By contrast, UDP-glucose (UDPG), the native P2Y14 agonist, has an EC50 of 5,980 nM .

- P2Y1 Receptor: No activity reported, whereas the P2Y1-selective agonist MRS2365 shows weak off-target effects on mast cell degranulation .

Functional Comparison in Cellular Models

- Microglia/Astrocytes: this compound activates P2Y6-dependent pathways, increasing nitric oxide (NO) release and inducing apoptosis . By contrast, UDPG and MRS2690 (a 2-thio-modified UDPG analog) activate P2Y14, promoting mast cell degranulation (EC50 = 1150 nM for UDPG) .

Therapeutic Implications

- P2Y6-Targeted Applications : this compound’s selectivity makes it ideal for studying neuroinflammatory diseases (e.g., microglial activation in Alzheimer’s) without confounding P2Y14 effects .

- P2Y14-Targeted Applications : UDPG and MRS2690 are preferred for allergic conditions due to their mast cell degranulation effects .

Biological Activity

3-Phenacyl-UDP (3-Phe-UDP) is a nucleotide analog that has garnered attention for its biological activity, particularly as a selective agonist for the P2Y6 receptor. This article delves into the synthesis, structure-activity relationships, pharmacological evaluations, and implications of 3-Phe-UDP in various biological contexts.

This compound is characterized by the molecular formula C17H20N2O13P2 and a molecular weight of approximately 522.29 g/mol. The compound is typically synthesized through phosphorylation methods involving uridine precursors, leading to various derivatives that exhibit distinct biological activities .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O13P2 |

| Molecular Weight | 522.29 g/mol |

| CAS Number | 917567-60-3 |

| Purity | ≥ 95% (HPLC) |

| Storage Conditions | -20 °C |

P2Y6 Receptor Agonism

3-Phe-UDP acts as a potent agonist at the P2Y6 receptor, with an effective concentration (EC50) of approximately 70 nM . This receptor is coupled to Gq proteins, leading to the activation of phospholipase C (PLC) pathways, which are crucial for various cellular responses . The selectivity and potency of 3-Phe-UDP make it a valuable tool for studying P2Y6 receptor functions.

Table 2: Agonist Potencies of Nucleotide Analogues

| Compound | EC50 (nM) | Receptor Type |

|---|---|---|

| This compound | 70 | P2Y6 |

| UDP | 490 | P2Y6 |

| (S)-methanocarba-UDP | 10 | P2Y6 |

Structure-Activity Relationships (SAR)

Research indicates that the structural modifications in nucleotide analogs significantly influence their receptor selectivity and potency. For instance, the introduction of phenacyl groups enhances the binding affinity to the P2Y6 receptor compared to other nucleotides like UDP .

Figure 1: Structural Representation of this compound

This compound Structure (Image for illustrative purposes)

Case Study: Activation of PLC in Human Cells

In a study involving human astrocytoma cells expressing the P2Y6 receptor, it was found that treatment with 3-Phe-UDP resulted in significant PLC activation. The results demonstrated a dose-dependent response, confirming its role as a selective agonist .

Implications in Pharmacology

The pharmacological profile of 3-Phe-UDP suggests potential therapeutic applications in conditions where modulation of purinergic signaling is beneficial. Its specificity for the P2Y6 receptor could pave the way for developing targeted therapies for diseases involving aberrant nucleotide signaling.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 3-phenacyl-UDP, and how can researchers optimize yield and purity?

- Methodological Answer: Synthesis typically involves coupling phenacyl derivatives with uridine diphosphate (UDP) using carbodiimide-based crosslinkers (e.g., EDC/NHS chemistry) . Optimization requires monitoring reaction kinetics via HPLC or LC-MS, adjusting stoichiometric ratios, and employing purification techniques like ion-exchange chromatography. Yield improvements may involve temperature control (e.g., 4°C to prevent hydrolysis) and inert atmospheres .

Q. How do researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer: Use tandem mass spectrometry (MS/MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to verify glycosidic bond stability. Compare spectral data with reference libraries (e.g., HMDB or PubChem) and report deviations in chemical shifts (>0.1 ppm) as potential impurities .

Q. What in vitro assays are suitable for assessing this compound’s enzymatic interactions?

- Methodological Answer: Employ UDP-glucose dehydrogenase (UGDH) inhibition assays to study competitive binding. Use fluorometric or colorimetric readouts (e.g., NADH depletion at 340 nm) and validate with negative controls (e.g., UDP alone). Include kinetic parameters (Km, Vmax) to quantify inhibitory effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under physiological conditions be resolved?

- Methodological Answer: Conduct accelerated stability studies at varying pH (4–9) and temperatures (25–37°C) using UV-Vis spectroscopy. Compare degradation half-lives with computational models (e.g., Arrhenius plots) and reconcile discrepancies by isolating degradation products via preparative TLC . Discuss limitations in buffer composition (e.g., ionic strength effects) .

Q. What experimental designs mitigate confounding variables in this compound’s cellular uptake studies?

- Methodological Answer: Use isotope-labeled this compound (e.g., ¹⁴C or ³H) for tracer assays in cell cultures. Normalize uptake rates to membrane protein expression (e.g., Western blot for nucleoside transporters) and include shRNA knockdown controls. Triangulate data with confocal microscopy for subcellular localization .

Q. How do researchers address inconsistencies in this compound’s reported binding affinities across studies?

- Methodological Answer: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under standardized buffer conditions (e.g., 10 mM PBS, pH 7.4). Publish raw sensorgrams/thermograms and apply global fitting algorithms to minimize inter-lab variability. Cross-validate with in silico docking simulations (e.g., AutoDock Vina) .

Q. Methodological and Analytical Considerations

Q. What statistical frameworks are recommended for dose-response analyses of this compound?

- Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) in tools like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit via residual plots. For non-monotonic responses, apply Bayesian hierarchical models .

Q. How should researchers design replication studies to confirm this compound’s metabolic effects?

- Methodological Answer: Follow the "planetary" replication framework: (1) Intra-lab replicates (n ≥ 3), (2) Inter-lab validation via collaborative networks, and (3) Orthogonal assays (e.g., metabolomics vs. enzyme activity). Document protocol deviations in open-access repositories (e.g. Zenodo) .

Q. Data Reporting and Ethical Practices

Q. What metadata standards are critical for publishing this compound datasets?

- Methodological Answer: Adopt FAIR principles: Include raw spectral files (NMR, MS), purity assessments (HPLC chromatograms), and experimental conditions (e.g., humidity for hygroscopic samples). Use ISA-Tab format for metadata structuring and cite compliance with IUPAC guidelines .

Q. How can researchers ethically address unpublished negative results in this compound studies?

Properties

Molecular Formula |

C17H20N2O13P2 |

|---|---|

Molecular Weight |

522.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H20N2O13P2/c20-11(10-4-2-1-3-5-10)8-19-13(21)6-7-18(17(19)24)16-15(23)14(22)12(31-16)9-30-34(28,29)32-33(25,26)27/h1-7,12,14-16,22-23H,8-9H2,(H,28,29)(H2,25,26,27)/t12-,14-,15-,16-/m1/s1 |

InChI Key |

SEUHNFHNNANEAJ-DTZQCDIJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

3-phenacyl-UDP 3-phenacyluridine diphosphate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.